5-(2-Bromophenyl)isoxazole
Overview
Description
5-(2-Bromophenyl)isoxazole is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromine atom on the phenyl ring at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3 . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods typically offer good yields under moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These eco-friendly methods are gaining popularity due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Cyclization Reactions: Catalysts like AuCl3 and CuCl are commonly used for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted phenyl isoxazoles .
Scientific Research Applications
5-(2-Bromophenyl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A similar compound with a nitrogen atom at the 3-position instead of the 2-position.
Isoxazole: The parent compound without the bromine substitution.
Oxadiazole: Another heterocyclic compound with similar biological activities.
Uniqueness
5-(2-Bromophenyl)isoxazole is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-(2-bromophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIWXQDRNFECMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370827 | |
Record name | 5-(2-Bromophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-52-3 | |
Record name | 5-(2-Bromophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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